molecular formula C14H13N3O5 B6594785 Carboxyformamido Metazachlor Benzoic Acid CAS No. 1367578-41-3

Carboxyformamido Metazachlor Benzoic Acid

Cat. No.: B6594785
CAS No.: 1367578-41-3
M. Wt: 303.27 g/mol
InChI Key: DFJUHFNLKWOTIZ-UHFFFAOYSA-N
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Description

Carboxyformamido Metazachlor Benzoic Acid is a metabolite of Metazachlor, a chloroacetanilide herbicide widely used in agriculture to control annual and broadleaf weeds. This compound is known for its role in the degradation pathway of Metazachlor, contributing to its environmental fate and behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carboxyformamido Metazachlor Benzoic Acid involves the introduction of a carboxyformamido group to the Metazachlor molecule. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Carboxyformamido Metazachlor Benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carboxylic acids and aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

Carboxyformamido Metazachlor Benzoic Acid has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Alachlor: Another chloroacetanilide herbicide with similar metabolic pathways.

    Acetochlor: Known for its use in controlling annual grasses and broadleaf weeds.

    Metolachlor: Widely used in agriculture with a similar mode of action.

Uniqueness

Carboxyformamido Metazachlor Benzoic Acid is unique due to its specific role as a metabolite of Metazachlor, providing insights into the environmental fate and degradation of chloroacetanilide herbicides . Its distinct chemical structure allows for targeted studies on herbicide metabolism and resistance mechanisms .

Properties

IUPAC Name

3-methyl-2-[oxalo(pyrazol-1-ylmethyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-9-4-2-5-10(13(19)20)11(9)17(12(18)14(21)22)8-16-7-3-6-15-16/h2-7H,8H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJUHFNLKWOTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)N(CN2C=CC=N2)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017810
Record name Metazachlor BH479-12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367578-41-3
Record name Metazachlor BH479-12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxyformamido Metazachlor Benzoic Acid
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Carboxyformamido Metazachlor Benzoic Acid
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Carboxyformamido Metazachlor Benzoic Acid
Reactant of Route 5
Carboxyformamido Metazachlor Benzoic Acid
Reactant of Route 6
Carboxyformamido Metazachlor Benzoic Acid

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